Deacetylnimbin

描述

去乙酰苦楝素是从印楝树 (Azadirachta indica) 中分离的一种柠檬苦素类化合物。 它是苦楝素的衍生物,其中 6 位的乙酰氧基被羟基取代 。 去乙酰苦楝素以其多种生物活性而闻名,包括拒食、调节昆虫生长和抗真菌特性 .

准备方法

合成路线和反应条件

去乙酰苦楝素可以通过一系列涉及印楝树提取物的化学反应合成。 主要方法包括从印楝油中分离苦楝素,然后进行去乙酰化以生成去乙酰苦楝素 。 该过程通常包括:

苦楝素分离: 使用制备型高效液相色谱 (HPLC) 从印楝油中分离苦楝素.

去乙酰化: 分离的苦楝素进行去乙酰化,其中乙酰氧基被羟基取代.

工业生产方法

去乙酰苦楝素的工业生产涉及大规模提取印楝油,然后进行纯化和化学修饰过程。 使用先进的色谱技术可确保去乙酰苦楝素的纯度和产量 .

化学反应分析

Semi-Synthetic Derivation from Nimbolide

Deacetylnimbin is synthesized via transesterification of nimbolide, a natural neem-derived lactone. The reaction involves:

-

Reactants : Nimbolide, titanium isopropoxide, and ethanol.

-

Mechanism : Titanium isopropoxide facilitates nucleophilic attack by ethanol on nimbolide’s methyl ester group, replacing the acetyloxy group at position 6 with a hydroxyl group .

-

Outcome : Formation of 6-deacetylnimbin, confirmed by:

Structural and Spectral Characteristics

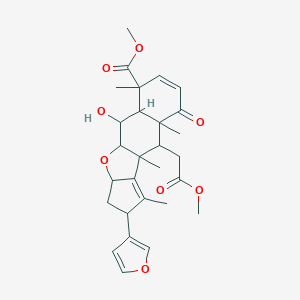

This compound’s structure (C₂₈H₃₄O₈, MW 498.6 g/mol) includes:

Cytotoxicity and Bioactivity

Comparative studies with derivatives highlight structure-activity relationships:

| Compound | ED₅₀ (μM) | Key Structural Feature |

|---|---|---|

| Nimbolide | 0.12 | Intact δ-lactone ring |

| 6-Deacetylnimbin | >50 | Hydroxyl at C-6, no lactone |

| 6-Homodesacetylnimbin | 12.4 | Ethoxy group at C-28 |

Degradation Kinetics

This compound’s stability under varying conditions:

-

pH Dependence : Rapid degradation at pH >7 via hydrolysis of ester groups .

-

Thermal Stability :

-

Light Exposure : UV light accelerates degradation into non-toxic hydrolyzed products .

Natural Occurrence and Extraction

This compound is isolated from neem bark and seed oil using:

Anti-Termite Activity

-

Bioassay : 6-deacetylnimbin at 1.5 mg/cm² caused 100% mortality in Coptotermes curvignathus within 72 hours .

-

Mechanism : Disruption of termite digestive enzymes via ester group interactions .

Computational Insights

While no direct studies on this compound exist, analogous limonoid reactions suggest:

科学研究应用

Antimicrobial Properties

Deacetylnimbin exhibits significant antimicrobial activity, making it a candidate for various therapeutic applications. Research indicates that compounds derived from A. indica, including this compound, can effectively combat a range of pathogens.

- Oral Health : Neem extracts have been investigated for their efficacy in dental care. Studies show that neem-based products can reduce plaque and inhibit bacteria such as Streptococcus mutans, which is responsible for tooth decay . this compound's properties may enhance these effects due to its stability and potency.

- Food Safety : The antimicrobial potential of neem compounds extends to food safety, where they can inhibit spoilage organisms and pathogens in food products . This application is particularly relevant given the increasing concern over antibiotic resistance.

- Infection Control : The ability of this compound to target biofilm-forming bacteria positions it as a promising agent against chronic infections, which are often resistant to conventional treatments .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and related compounds from neem.

- Mechanisms of Action : Research shows that limonoids such as this compound inhibit cancer cell growth through various mechanisms, including inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that nimbolide (closely related to this compound) inhibits cervical cancer cell growth by affecting key regulatory proteins involved in cell proliferation .

- Prostate Cancer : this compound has shown promise in inhibiting tumor invasion and promoting antioxidant defenses in prostate cancer models . Its ability to modulate oxidative stress responses could be pivotal in cancer therapy.

- Breast Cancer : In vitro studies indicate that neem extracts can selectively inhibit the growth of triple-negative breast cancer cells, suggesting a targeted therapeutic approach using this compound .

Pest Management

This compound's efficacy as a natural pesticide has been explored extensively.

- Insecticidal Activity : Research indicates that this compound demonstrates insecticidal properties comparable to azadirachtin A, making it suitable for use in agricultural pest management . Its higher thermal and chemical stability allows for prolonged effectiveness in field applications.

- Transmission Blocking Against Malaria : this compound has been identified as an active compound against the early sporogonic stages of Plasmodium berghei, the malaria parasite. This positions it as a candidate for developing transmission-blocking agents against malaria .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

去乙酰苦楝素通过各种分子靶标和途径发挥其作用:

拒食活性: 它通过干扰昆虫的消化过程来阻止昆虫取食.

调节昆虫生长: 它会破坏昆虫的蜕皮过程,导致幼虫期延长和死亡率增加.

抗真菌活性: 它通过干扰真菌的细胞壁合成来抑制真菌的生长.

相似化合物的比较

由于其特定的生物活性,去乙酰苦楝素与其他类似化合物相比具有独特性。 相似的化合物包括:

苦楝素: 在 6 位具有乙酰氧基的母体化合物.

印楝素: 另一种具有类似杀虫特性的柠檬苦素类化合物.

杀虫素: 以其拒食和调节昆虫生长的活性而闻名.

环氧印楝素: 具有抗真菌和杀虫特性.

属性

IUPAC Name |

methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBHKOAPXBDFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940038 | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-16-0 | |

| Record name | Nimbic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。